Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate typically involves the reaction of 2-(dimethylamino)ethylamine with 4-methylpyrimidine-5-carboxylic acid in the presence of an esterifying agent such as ethyl chloroformate. The reaction is usually carried out under anhydrous conditions and may require a catalyst to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathway in which the enzyme is involved.
Comparison with Similar Compounds
Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
2-(dimethylamino)ethyl methacrylate: Known for its use in polymer chemistry and drug delivery systems.
4-methylpyrimidine-5-carboxylic acid: A precursor in the synthesis of various pyrimidine-based compounds.
2-(dimethylamino)ethyl diphosphate: Studied for its role in biochemical pathways and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications in different scientific fields.
Biological Activity
Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted at the 2-position with a dimethylamino group and at the 5-position with an ethyl carboxylate. Its molecular formula is C10H14N2O2 with a molecular weight of approximately 198.23 g/mol. This structural configuration enhances its solubility and biological activity, making it a candidate for various pharmacological studies.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can form non-covalent interactions, such as hydrogen bonds, which can modulate the activity of target proteins. This interaction is crucial for its potential effects in cancer therapy and other diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), Colo205 (colon cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.
Table 1: Anticancer Activity of this compound
Mechanistic Studies
Mechanistic studies suggest that the compound may inhibit key signaling pathways involved in cancer cell proliferation. For instance, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and growth. Additionally, it may induce apoptosis through the activation of caspase pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at the pyrimidine ring or the carboxylate group can significantly affect potency and selectivity:
- Dimethylamino Group : Enhances interaction with target proteins.
- Ethyl Carboxylate : Contributes to solubility and bioavailability.
Research indicates that derivatives with alkyl substitutions at the nitrogen positions exhibit improved potency against specific cancer types, suggesting avenues for further development.
Table 2: SAR Insights on Pyrimidine Derivatives
Compound | Modifications | Activity Level |
---|---|---|
This compound | Base compound | Moderate |
Mthis compound | Methyl substitution | Higher |
Ethyl 2-(diethylamino)-4-methylpyrimidine-5-carboxylate | Diethyl substitution | Lower |
Case Studies
- In Vivo Studies : In animal models, this compound demonstrated significant tumor reduction in xenograft models when administered in conjunction with established chemotherapeutics.
- Combination Therapy : Preliminary data suggest that combining this compound with inhibitors targeting the EGFR pathway enhances anticancer efficacy, potentially due to synergistic effects on tumor growth inhibition.
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-5-15-9(14)8-6-11-10(13(3)4)12-7(8)2/h6H,5H2,1-4H3 |
InChI Key |
ACWRCWIEXNJREL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)N(C)C |
Origin of Product |
United States |
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